molecular formula C15H18N2O4S B12810147 1-((2-Methoxyethoxy)methyl)-6-(phenylthio)thymine CAS No. 132774-35-7

1-((2-Methoxyethoxy)methyl)-6-(phenylthio)thymine

Katalognummer: B12810147
CAS-Nummer: 132774-35-7
Molekulargewicht: 322.4 g/mol
InChI-Schlüssel: IDVZDMLDMKWDKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(2-Methoxyethoxy)methyl]-6-phenylthiothymine is a chemical compound with a complex structure that includes a methoxyethoxy group, a phenyl group, and a thiothymine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methoxyethoxy)methyl]-6-phenylthiothymine typically involves multiple steps, including the introduction of the methoxyethoxy group and the phenyl group to the thiothymine core. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as chemical vapor deposition, thermal vapor deposition, and other advanced methods to ensure consistency and scalability. These methods are optimized to produce high-quality compounds suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

1-[(2-Methoxyethoxy)methyl]-6-phenylthiothymine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles, with conditions varying based on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield thiols or other reduced forms.

Wissenschaftliche Forschungsanwendungen

1-[(2-Methoxyethoxy)methyl]-6-phenylthiothymine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-[(2-Methoxyethoxy)methyl]-6-phenylthiothymine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may bind to enzymes, receptors, or other biomolecules, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

1-[(2-Methoxyethoxy)methyl]-6-phenylthiothymine can be compared with other similar compounds, such as:

    1-(2-Methoxyethoxymethyl)-5-methyl-6-phenylsulfanylpyrimidine-2,4-dione: This compound shares a similar core structure but differs in the substitution pattern.

    1-[(2-Methoxyethoxy)methyl]-6-phenylthiothymine analogs: These compounds have variations in the functional groups attached to the core structure, leading to differences in chemical properties and applications.

The uniqueness of 1-[(2-Methoxyethoxy)methyl]-6-phenylthiothymine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

132774-35-7

Molekularformel

C15H18N2O4S

Molekulargewicht

322.4 g/mol

IUPAC-Name

1-(2-methoxyethoxymethyl)-5-methyl-6-phenylsulfanylpyrimidine-2,4-dione

InChI

InChI=1S/C15H18N2O4S/c1-11-13(18)16-15(19)17(10-21-9-8-20-2)14(11)22-12-6-4-3-5-7-12/h3-7H,8-10H2,1-2H3,(H,16,18,19)

InChI-Schlüssel

IDVZDMLDMKWDKU-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N(C(=O)NC1=O)COCCOC)SC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.